molecular formula C17H23NO4 B12274140 8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

Cat. No.: B12274140
M. Wt: 305.4 g/mol
InChI Key: XDWKIDCOOWZOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by its unique structure, which includes multiple ester groups and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Esterification: The resulting isoquinoline derivative undergoes esterification with tert-butyl alcohol and methanol in the presence of an acid catalyst to form the tert-butyl ester and methyl ester groups.

    Methylation: The final step involves the methylation of the isoquinoline core to introduce the 8-methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydro-1H-isoquinoline: This compound has a similar isoquinoline core but with a methoxy group at the 6-position.

    2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: This compound features hydroxyl groups at the 4, 6, and 7 positions.

    tert-Butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: This compound has a bromomethyl group at the 8-position and a tert-butyl ester at the 2-position.

Uniqueness

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester is unique due to its specific combination of ester groups and the methylation pattern on the isoquinoline core

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl 8-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-11-8-13(15(19)21-5)9-12-6-7-18(10-14(11)12)16(20)22-17(2,3)4/h8-9H,6-7,10H2,1-5H3

InChI Key

XDWKIDCOOWZOSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.